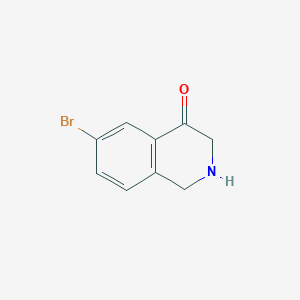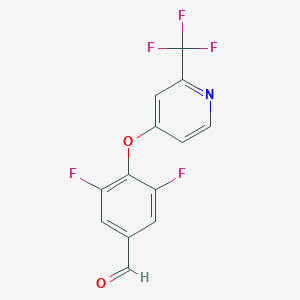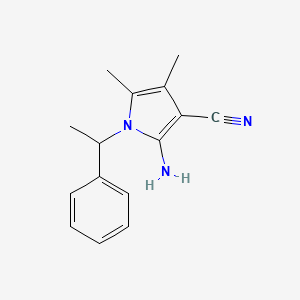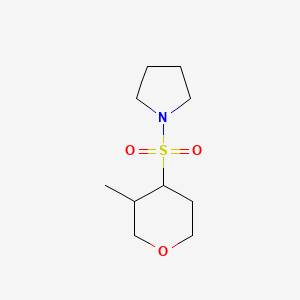
5-(Bromomethyl)-2-thiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-thiazolecarbonitrile is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-thiazolecarbonitrile typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of a thiazole derivative with paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-thiazolecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, often under basic conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less frequently reported in the literature.
Major Products Formed
The major products formed from substitution reactions include various thiazole derivatives with different functional groups replacing the bromomethyl group .
Applications De Recherche Scientifique
5-(Bromomethyl)-2-thiazolecarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the synthesis of functionalized polymers and materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The specific mechanism of action of 5-(Bromomethyl)-2-thiazolecarbonitrile is not well-documented. its reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-5-aryl-thiophenes: These compounds share a similar bromomethyl group and are used in similar applications.
2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles: These compounds also contain a bromomethyl group and a thiazole ring, making them structurally similar.
Uniqueness
5-(Bromomethyl)-2-thiazolecarbonitrile is unique due to the presence of both a bromomethyl group and a cyano group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H3BrN2S |
|---|---|
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
5-(bromomethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN2S/c6-1-4-3-8-5(2-7)9-4/h3H,1H2 |
Clé InChI |
VDJXXDSEWVYCNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)










